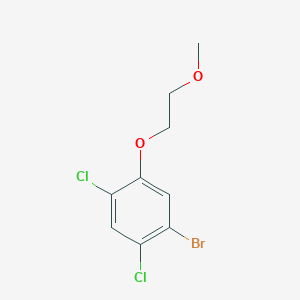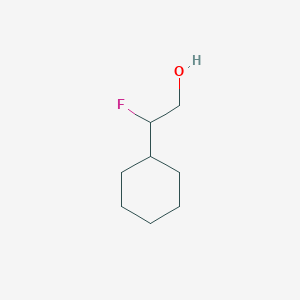
2-Cyclohexyl-2-fluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-2-fluoroethan-1-ol is an organic compound with the molecular formula C8H15FO It is characterized by the presence of a cyclohexyl group attached to a fluorinated ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-fluoroethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl fluoroacetate, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Cyclohexyl-2-fluoroethanone or cyclohexyl-2-fluoroacetic acid.
Reduction: Cyclohexyl-2-fluoroethane.
Substitution: Cyclohexyl-2-azidoethanol or cyclohexyl-2-cyanoethanol.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-2-fluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The cyclohexyl group provides steric bulk, which can influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroethanol: A simpler analog with a similar fluorinated ethan-1-ol structure but lacking the cyclohexyl group.
Cyclohexanol: A structurally related compound without the fluorine atom.
Uniqueness
2-Cyclohexyl-2-fluoroethan-1-ol is unique due to the presence of both a cyclohexyl group and a fluorine atom, which confer distinct chemical and physical properties. The combination of these features makes it a valuable compound for various applications, particularly in the design of novel pharmaceuticals and specialty chemicals.
Propiedades
IUPAC Name |
2-cyclohexyl-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHAYBDUSGUGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate](/img/structure/B2907411.png)
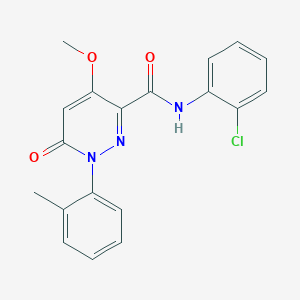
![7-chloro-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2907413.png)
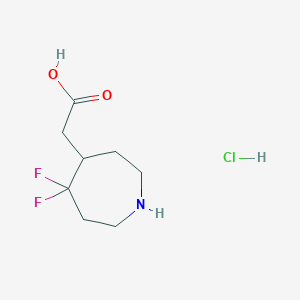
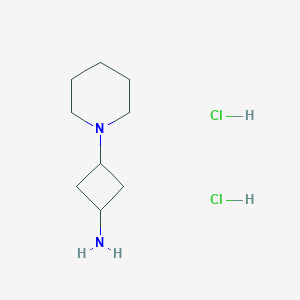
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2907417.png)
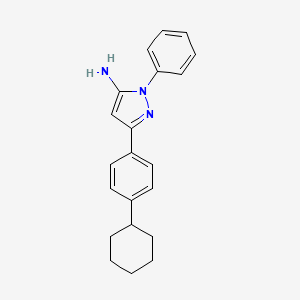
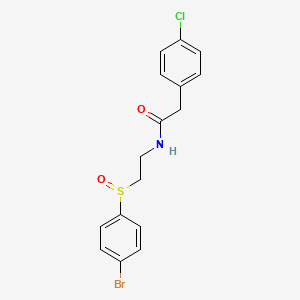
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2907421.png)
![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide](/img/structure/B2907425.png)
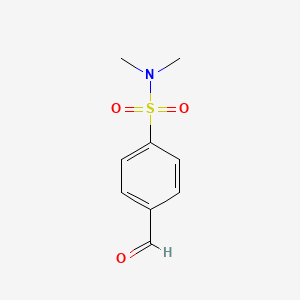
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
